molecular formula C18H19ClN2O2 B5168569 N-[2-(2-chlorophenyl)ethyl]-N'-(2-ethylphenyl)ethanediamide

N-[2-(2-chlorophenyl)ethyl]-N'-(2-ethylphenyl)ethanediamide

Cat. No. B5168569
M. Wt: 330.8 g/mol
InChI Key: LNVXMXKHYMJIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-chlorophenyl)ethyl]-N'-(2-ethylphenyl)ethanediamide, commonly known as CEC, is a synthetic compound that belongs to the family of amide derivatives. This compound is widely used in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

CEC acts as a partial agonist at the serotonin 5-HT2A receptor and a full agonist at the dopamine D2 receptor. It has been shown to increase the release of dopamine and serotonin in the brain, which results in increased neuronal activity and stimulation of the reward pathway. CEC also has a high affinity for the sigma-1 receptor, which is involved in the modulation of various cellular processes, including calcium signaling and oxidative stress.
Biochemical and Physiological Effects:
CEC has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects in animal models. CEC has also been shown to increase the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, in the brain. In addition, CEC has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using CEC in lab experiments include its unique mechanism of action, high affinity for various receptors, and ability to stimulate the reward pathway. However, the limitations of using CEC include its potential toxicity and the need for careful dosing and monitoring. In addition, CEC may not be suitable for all experiments due to its specific effects and mechanism of action.

Future Directions

There are many future directions for research on CEC. One area of interest is the development of new drugs based on the structure-activity relationship of CEC. Another area of interest is the study of the neuroprotective effects of CEC and its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to better understand the biochemical and physiological effects of CEC and its potential toxicity.

Synthesis Methods

The synthesis of CEC involves the reaction of 2-chloroethylamine hydrochloride with 2-ethylbenzamide in the presence of a base such as potassium carbonate. The reaction takes place in an appropriate solvent, such as dimethylformamide, under reflux conditions. After the reaction is complete, the product is purified by column chromatography to obtain pure CEC.

Scientific Research Applications

CEC is widely used in scientific research due to its unique properties and mechanism of action. It is used as a ligand to study the binding affinity and selectivity of various receptors, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. CEC is also used as a probe to study the structure-activity relationship of various compounds and to develop new drugs.

properties

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]-N'-(2-ethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-2-13-7-4-6-10-16(13)21-18(23)17(22)20-12-11-14-8-3-5-9-15(14)19/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVXMXKHYMJIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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